![molecular formula C15H12F3N5S2 B2721271 2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-87-8](/img/structure/B2721271.png)

2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

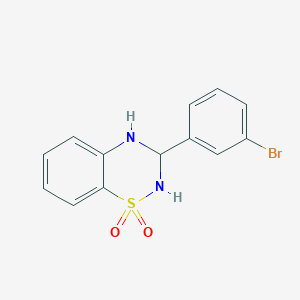

“2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a chemical compound with the molecular formula C13H9F3N4S . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Chemical Properties

- Synthetic Approaches : A novel strategy allows for the convenient construction of 1,2,4-triazolo[1,5-a]pyridine skeletons through direct metal-free oxidative N-N bond formation, demonstrating the compound's relevance in the synthesis of biologically important heterocycles (Zheng et al., 2014).

- Antimicrobial Evaluation : Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized, revealing some derivatives with antimicrobial activities exceeding that of reference drugs (Alsaedi et al., 2019).

- Medicinal Perspectives : The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is highlighted for its wide range of pharmacological activities, including anticancer and antimicrobial, demonstrating the potential of this moiety in medicinal chemistry (Merugu et al., 2022).

Biological Activities and Applications

- Antibacterial Activity : A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has shown antibacterial activity, indicating its potential for developing new antibacterial agents (Lahmidi et al., 2019).

- Anti-inflammatory and Antimicrobial Agents : Synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines as anti-inflammatory and antimicrobial agents showcases the compound's relevance in creating therapeutic agents (Aggarwal et al., 2014).

Structural and Chemical Characterization

- Spectral and Structural Analysis : Studies on ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate provide insight into its crystal structure, spectroscopic characterization, and antibacterial activity, offering a comprehensive understanding of its chemical and biological properties (Canfora et al., 2010).

Wirkmechanismus

Target of Action

The primary target of the compound 2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine is likely to be the ubiquitin-specific protease 7 (USP7) as suggested by molecular docking results . USP7 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and apoptosis, by modulating the stability of specific protein substrates .

Mode of Action

The compound this compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the protease . This interaction potentially inhibits the function of USP7, leading to changes in the stability of its protein substrates and ultimately affecting the cellular processes that USP7 regulates .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by USP7. Given USP7’s role in cell cycle progression and apoptosis, the compound’s action could lead to alterations in these pathways, resulting in changes in cell proliferation and survival . The downstream effects of these changes could potentially include the inhibition of tumor cell growth .

Result of Action

The molecular and cellular effects of this compound’s action include the potential inhibition of USP7 function, leading to changes in the stability of USP7’s protein substrates . These changes can affect various cellular processes, including cell cycle progression and apoptosis, potentially resulting in decreased tumor cell proliferation .

Eigenschaften

IUPAC Name |

2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N5S2/c1-24-14-22-21-12(9-25-13-19-6-3-7-20-13)23(14)11-5-2-4-10(8-11)15(16,17)18/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLOPRZJAVBVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]purine](/img/structure/B2721188.png)

![1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine](/img/structure/B2721190.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2721198.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2721199.png)

![Tert-butyl 4-[cis-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B2721200.png)